N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a chlorinated phenyl ring, and a hydroxypropyl chain
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is known that similar compounds can bind to their targets and induce changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent
Result of Action
Related compounds have been found to exhibit various biological activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide typically involves multiple steps. One common route includes the reaction of 3-chlorobenzaldehyde with a suitable hydroxypropylating agent to form the intermediate 3-(3-chlorophenyl)-3-hydroxypropyl derivative. This intermediate is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the chlorophenyl group but differs in the presence of a nitrobenzamide moiety.
3-(3-chlorophenyl)-2-thioxo-quinazolin-4(3H)-one: Contains a chlorophenyl group and a quinazolinone structure.
Indole derivatives: Feature a similar aromatic structure but with an indole ring system.
Uniqueness
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is unique due to its combination of a sulfonamide group, a hydroxypropyl chain, and a chlorinated phenyl ring. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-22-14-6-3-7-15(11-14)23(20,21)18-9-8-16(19)12-4-2-5-13(17)10-12/h2-7,10-11,16,18-19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORRRJGAHFCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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